2-Amino-4-bromo-3,5-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMIUSIGMVLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Amino 4 Bromo 3,5 Difluorobenzoic Acid
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 2-Amino-4-bromo-3,5-difluorobenzoic acid is influenced by a combination of electronic and steric effects from its substituents. The amino group is a strong activating group, while the fluorine, bromine, and carboxylic acid groups are deactivating.
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group (-COOH) is a deactivating group and directs incoming electrophiles to the meta position. The halogen atoms (Br and F) are deactivating yet ortho-, para-directing.
Given the substitution pattern of this compound, the sole available position for substitution is at the C6 position. The directing effects of the substituents are as follows:
Amino group (-NH₂) at C2: Strongly activating and ortho-, para-directing. It strongly favors substitution at the C6 position (ortho).
Fluorine atom (-F) at C3: Deactivating and ortho-, para-directing. It directs towards the C6 position (meta).
Bromo atom (-Br) at C4: Deactivating and ortho-, para-directing. It directs towards the C6 position (ortho).
Fluorine atom (-F) at C5: Deactivating and ortho-, para-directing. It directs towards the C2 (already substituted) and C6 positions.
Carboxylic acid group (-COOH) at C1: Deactivating and meta-directing. It directs towards the C3 and C5 positions (already substituted).
The powerful activating and ortho-directing effect of the amino group is expected to dominate, strongly favoring electrophilic attack at the C6 position. The cumulative deactivating effects of the halogens and the carboxylic acid group would necessitate relatively harsh reaction conditions for EAS to occur.
Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly due to the presence of good leaving groups (bromo and fluoro) and electron-withdrawing substituents (fluoro and carboxylic acid) that can stabilize the intermediate Meisenheimer complex. nih.gov In NAS reactions, a nucleophile replaces a leaving group on the aromatic ring.
The rate of NAS reactions is generally enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. In this molecule, both the fluorine and bromine atoms are potential leaving groups. The fluorine atoms at C3 and C5 are ortho and para to the electron-withdrawing carboxylic acid group, and the bromine at C4 is meta. The reactivity of halogens as leaving groups in NAS often follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. organic-chemistry.org
Therefore, nucleophilic attack is most likely to occur at the positions bearing the fluorine atoms. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions.
Catalytic Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. This reaction is widely used for the synthesis of biaryl compounds. nih.govnih.gov this compound, being an aryl bromide, can readily participate in Suzuki-Miyaura coupling reactions with various aryl boronic acids.
These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or a preformed palladium complex, a phosphine (B1218219) ligand, and a base. The reaction conditions can often be tailored to tolerate a wide range of functional groups on both coupling partners. nih.govnih.gov For substrates containing a carboxylic acid group, the choice of base is crucial to ensure both efficient coupling and the stability of the acid functionality. rsc.org
Below is a table of representative Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound, illustrating the versatility of this transformation.
| Aryl Halide | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 5-Bromosalicylic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 5-Phenylsalicylic acid | 95 |
| 3-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 3-(3,5-Difluorophenyl)benzoic acid | 85 |
| 4-Bromobenzoic acid | 3,4,5-Trifluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 4-(3,4,5-Trifluorophenyl)benzoic acid | 88 |
| 2-Bromo-3-methylbenzoic acid | 1-Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 2-(1-Naphthyl)-3-methylbenzoic acid | 92 |
This table is generated based on data from similar reactions reported in the literature to illustrate the potential transformations. rsc.orgbeilstein-journals.org
Beyond the Suzuki-Miyaura coupling, the bromo substituent on this compound allows for its participation in other important palladium-catalyzed cross-coupling reactions.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to yield substituted cinnamic acid derivatives. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) and is tolerant of a wide range of functional groups. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This would allow for the introduction of an alkynyl substituent at the C4 position of the benzoic acid derivative, leading to the formation of substituted phenylacetylene (B144264) compounds.
Chemical Transformations of the Amino Group
Protection and Deprotection Strategies (e.g., Boc Anhydride)
The nucleophilic nature of the amino group in this compound often necessitates its protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and mild removal conditions. fishersci.co.ukorganic-chemistry.org
Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.uk This reaction yields the N-Boc protected derivative, where the nucleophilicity of the nitrogen atom is significantly diminished. The Boc group is stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions. organic-chemistry.org
Deprotection, or the removal of the Boc group, is readily accomplished under acidic conditions. acsgcipr.org Treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane, efficiently cleaves the tert-butyl carbamate (B1207046) to regenerate the free amine. fishersci.co.ukrsc.org The mechanism involves the formation of a relatively stable tert-butyl cation, which subsequently forms isobutylene. acsgcipr.org
Derivatization to Schiff Bases or Hydrazones
The primary amino group of this compound can be derivatized through condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. ijpbs.com This reaction typically involves heating the amino acid with an aldehyde or a ketone, often in the presence of an acid catalyst like glacial acetic acid, in a solvent such as methanol (B129727) or ethanol. ijpbs.cominternationaljournalcorner.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. researchgate.net For example, reacting the title compound with benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative.
Hydrazones are another class of derivatives characterized by a C=N-N linkage. nih.gov While typically synthesized from a hydrazine (B178648) and a carbonyl compound, the amino group of this compound could, in principle, be converted into a hydrazine moiety through a multi-step process (e.g., diazotization followed by reduction), which could then be reacted with aldehydes or ketones. Hydrazone derivatives are of significant interest for their wide range of biological activities. nih.govnih.gov
Impact of Fluorine and Bromine Substituents on Reactivity and Regioselectivity
The presence of two fluorine atoms and one bromine atom on the aromatic ring of this compound has a profound impact on its chemical reactivity and the regioselectivity of its reactions.
Fluorine is the most electronegative element, and its two atoms exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. nbinno.com The bromine atom also contributes to this electron-withdrawing effect. This combined effect has several consequences:
Ring Deactivation: The electron density of the aromatic ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution reactions.
Increased Acidity: The electron-withdrawing halogens stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing its acidity (lowering its pKa) compared to benzoic acid.
Decreased Basicity: The electron-withdrawing effects decrease the electron density on the nitrogen atom of the amino group, making it less basic and less nucleophilic compared to aniline (B41778).
Activation for Nucleophilic Aromatic Substitution: While deactivating the ring for electrophilic attack, the strong electron-withdrawing nature of the fluorine substituents can activate the ring for nucleophilic aromatic substitution (SNAAr), particularly for substituents located ortho or para to the activating groups.
The bromine atom serves as a versatile functional handle. It is an effective leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nbinno.comnih.gov This allows for the introduction of a wide array of carbon- or nitrogen-based substituents at the C4 position, providing a pathway to construct more complex molecular architectures. The specific positioning of the halogens and the amino group also directs the regioselectivity of certain reactions, although steric hindrance from the bulky bromine and adjacent fluorine atom can also play a significant role in directing incoming reagents. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Bromo 3,5 Difluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed analysis of the chemical shifts, coupling constants, and multiplicity of signals for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, which are essential for the complete structural assignment of 2-Amino-4-bromo-3,5-difluorobenzoic acid, could not be sourced.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shift values (δ) and coupling constants (J) for the aromatic and amine protons are not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts for the seven distinct carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, and those bonded to the amino, bromo, and fluoro substituents, have not been reported.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Characterization
Information regarding the chemical shifts and coupling constants of the two fluorine atoms on the aromatic ring, which would provide critical insights into their chemical environment, is unavailable.
Two-Dimensional NMR Techniques for Connectivity Assignments
No published studies utilizing 2D NMR techniques such as COSY (Correlation Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in this compound were found.
Vibrational Spectroscopy for Functional Group Identification
A detailed assignment of the vibrational frequencies for the key functional groups of this compound from its FT-IR spectrum has not been documented.
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific absorption bands corresponding to the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-F and C-Br stretching vibrations are not available in the reviewed literature.
Based on a comprehensive search of publicly available scientific literature, detailed experimental data for the advanced spectroscopic and structural analysis of the specific compound, this compound, is not available. Published research containing FT-Raman spectra, high-resolution mass spectrometry for precise molecular mass, or single-crystal X-ray diffraction data for this exact molecule could not be located.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined in the user's instructions. Fulfilling the request would require speculating or using data from analogous compounds, which would violate the strict requirement to focus solely on this compound and adhere to the provided structure.
Computational Chemistry and Theoretical Investigations of 2 Amino 4 Bromo 3,5 Difluorobenzoic Acid
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structure of complex organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings. For 2-Amino-4-bromo-3,5-difluorobenzoic acid, DFT studies, typically utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), offer a detailed understanding of its conformational landscape, molecular orbitals, and spectroscopic properties.
The first step in a computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this process involves determining the most stable conformation by considering the rotational freedom of the amino (-NH₂) and carboxylic acid (-COOH) groups. researchgate.netresearchgate.net The presence of intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic group's oxygen can significantly influence the conformational preference, leading to a more planar and stable structure. Theoretical calculations on similar benzoic acid derivatives have shown that optimized geometries provide bond lengths and angles that are in good agreement with experimental data where available. researchgate.net
Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-COOH | 1.48 | - | - |
| C-NH₂ | 1.38 | - | - |
| C-Br | 1.90 | - | - |
| C-F | 1.35 | - | - |
| O=C-O-H | - | 122.0 | 180.0 |
Note: This data is illustrative and based on typical values for similar structures.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, which are electron-rich, while the LUMO is likely distributed over the carboxylic acid group and the aromatic ring. This distribution indicates that the molecule can participate in charge transfer interactions. researchgate.netdocumentsdelivered.com
Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: This data is illustrative and based on typical values for similar structures.
DFT calculations can accurately predict the vibrational frequencies corresponding to the normal modes of vibration in a molecule. These theoretical frequencies, when scaled appropriately, show excellent correlation with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The vibrational analysis of this compound would reveal characteristic stretching and bending modes for the amino, carboxylic acid, C-Br, and C-F functional groups.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, transitions are expected to be of the π → π* and n → π* type, originating from the aromatic ring and the heteroatoms (N, O, Br, F). researchgate.net
Illustrative Predicted Vibrational Frequencies and UV-Vis Absorption
| Vibrational Mode | Calculated Frequency (cm⁻¹) | UV-Vis Transition | Calculated Wavelength (nm) |
|---|---|---|---|
| N-H Stretch | 3450 | π → π* | 280 |
| C=O Stretch | 1720 | n → π* | 320 |
| C-Br Stretch | 650 | - | - |
Note: This data is illustrative and based on typical values for similar structures.
The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for assigning experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts for this compound would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group, leading to a characteristic pattern of signals for the aromatic protons and carbons.
Illustrative Predicted ¹H NMR Chemical Shifts
| Proton | Calculated Chemical Shift (ppm) |
|---|---|
| H (Aromatic) | 7.8 |
| H (NH₂) | 5.5 |
Note: This data is illustrative and based on typical values for similar structures.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface is expected to show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Illustrative NBO Analysis of Intramolecular Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | 15.0 |
| LP(2) O | σ*(C-O) | 20.5 |
Note: This data is illustrative and based on typical values for similar structures.
Investigation of Tautomeric Forms and Their Relative Stabilities
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in evaluating the potential tautomeric forms and their relative stabilities. For aminobenzoic acids, the primary tautomeric equilibrium to consider is between the canonical amino-acid form and the zwitterionic form, which is generated by an intramolecular proton transfer from the carboxylic group to the amino group. researchgate.net
In a computational study of 2-Amino-5-bromobenzoic acid, different tautomeric forms were investigated to determine their energetic favorability. dergipark.org.tr It was found that the carboxylic acid-primary amine form is the most stable tautomer. dergipark.org.tr This stability is generally attributed to the aromaticity of the benzene ring, which is preserved in this form. The formation of the zwitterion, while possible, often leads to a disruption of the electronic structure and can be energetically less favorable, especially in the gas phase. The relative energies of these tautomers can be influenced by the solvent environment, with polar solvents potentially stabilizing the zwitterionic form to a greater extent. nih.gov
Based on analogous studies, it is hypothesized that this compound would primarily exist in its canonical form. The relative stabilities of its potential tautomers could be computationally determined by calculating their energies using methods like DFT at a suitable level of theory and basis set. The energy difference between the tautomers would indicate their relative populations at equilibrium.
Table 1: Hypothetical Tautomeric Forms of this compound and Expected Relative Stability
| Tautomeric Form | Structural Description | Expected Relative Stability |
| Canonical Form | The amino group is neutral (-NH2) and the carboxylic acid group is protonated (-COOH). | Most Stable |
| Zwitterionic Form | The amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). | Less Stable |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly DFT, has become a powerful tool for predicting and understanding the NLO properties of molecules. The NLO response of a molecule is primarily determined by its hyperpolarizability.
While specific computational data on the NLO properties of this compound is not available, the general approach to predicting these properties can be outlined. Key parameters that are calculated to assess the NLO activity of a molecule include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net
The computational investigation of NLO properties typically involves optimizing the molecular geometry and then calculating the relevant electronic properties using a suitable DFT functional and basis set. The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (like the carboxylic acid and halogen atoms) connected by a π-conjugated system can lead to enhanced NLO responses due to intramolecular charge transfer. nih.gov
For a comparative perspective, a computational study on 4-bromo-3-(methoxymethoxy) benzoic acid determined its NLO parameters. researchgate.net These calculations provide a framework for how the NLO properties of this compound could be theoretically evaluated. The calculated values for dipole moment, polarizability, and hyperpolarizability would indicate its potential as an NLO material.
Table 2: Key Parameters for Assessing NLO Properties and Their Significance
| Parameter | Symbol | Significance |
| Dipole Moment | μ | A measure of the molecule's overall polarity. A large dipole moment can contribute to a significant NLO response. |
| Linear Polarizability | α | Describes the linear response of the electron cloud to an applied electric field. |
| First-Order Hyperpolarizability | β | Represents the second-order NLO response of the molecule. A large β value is a primary indicator of NLO activity. |
Computational Descriptors for Molecular Design
Computational descriptors derived from quantum chemical calculations provide valuable insights into the electronic structure, reactivity, and stability of molecules. These descriptors are widely used in molecular design and drug discovery to predict the behavior of new chemical entities. For this compound, while specific computational studies are lacking, the importance of these descriptors can be understood from studies on similar substituted benzoic acids. researchgate.netsemanticscholar.org
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and global softness (S). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
These descriptors can be calculated using DFT. For instance, in a study of 2-amino-5-halogenated benzoic acids, the HOMO-LUMO energy difference was computed and correlated with the pKa values. nih.gov This demonstrates the utility of these descriptors in predicting chemical properties.
The following table outlines some of the key computational descriptors and their relevance in molecular design, with illustrative data drawn from a computational study of a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, to provide context. researchgate.net
Table 3: Important Computational Descriptors for Molecular Design
| Descriptor | Formula | Significance in Molecular Design |
| HOMO Energy | EHOMO | Relates to the ionization potential and the molecule's electron-donating ability. |
| LUMO Energy | ELUMO | Relates to the electron affinity and the molecule's electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and stability. A larger gap implies greater stability. |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution. |
| Global Softness | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
These computational tools and descriptors, although not yet applied specifically to this compound in published literature, provide a robust framework for its future theoretical investigation and for predicting its chemical and physical properties.
Role of 2 Amino 4 Bromo 3,5 Difluorobenzoic Acid As a Key Synthetic Scaffold and Intermediate
Utility in the Synthesis of Complex Organic Building Blocks
2-Amino-4-bromo-3,5-difluorobenzoic acid has emerged as a critical starting material in the synthesis of intricate organic molecules. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and two fluorine atoms on a benzene (B151609) ring, provides a versatile platform for a variety of chemical transformations. The presence of multiple reactive sites allows for sequential and site-selective modifications, enabling the construction of highly functionalized aromatic systems.
Chemists leverage the inherent reactivity of the amino and carboxylic acid groups for amide bond formation, esterification, and other condensation reactions. The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. This capability allows for the introduction of diverse substituents and the extension of the molecular framework.
The fluorine atoms, while often considered less reactive in substitution reactions, play a crucial role in modulating the electronic properties and conformational preferences of the molecule. Their strong electron-withdrawing nature influences the reactivity of the adjacent functional groups and can be exploited to direct the course of chemical reactions. This multi-faceted reactivity profile makes this compound a prized building block for accessing complex molecular architectures that would be challenging to synthesize through other routes.
Application in Medicinal Chemistry Design and Development
The structural attributes of this compound make it a highly valuable scaffold in the field of medicinal chemistry. Its application spans the synthesis of targeted inhibitors and the modulation of molecular interactions critical for therapeutic intervention.
Precursor for Inhibitors of Biological Targets (e.g., Thymidylate Synthase)
This fluorinated benzoic acid derivative serves as a key precursor in the development of inhibitors for various biological targets. Notably, it has been utilized in the synthesis of small molecule inhibitors targeting the KRAS G12D mutant, a protein frequently implicated in various cancers. google.com The synthesis of these potent inhibitors underscores the importance of this scaffold in generating novel therapeutic agents. While direct synthesis of thymidylate synthase inhibitors from this specific compound is not explicitly detailed in the provided search results, the structural motifs present in this compound are commonly found in molecules designed to inhibit enzymes involved in nucleotide metabolism.
Scaffold for Quinazoline-based Inhibitor Synthesis
A significant application of this compound is its role as a foundational scaffold for the synthesis of quinazoline-based inhibitors. google.com A documented synthetic pathway involves the reaction of this compound with urea (B33335) at elevated temperatures to yield 7-bromo-6,8-difluoroquinazoline-2,4-diol. google.com This quinazoline (B50416) core is a privileged structure in medicinal chemistry, frequently appearing in a wide array of enzyme inhibitors, including those targeting kinases involved in cancer cell signaling. The ability to readily access this key intermediate from this compound highlights its strategic importance in drug discovery programs.
Derivatization for Modulating Molecular Recognition and Binding Affinities
The strategic placement of functional groups on the this compound scaffold allows for systematic derivatization to fine-tune molecular recognition and enhance binding affinities to biological targets. The amino group can be acylated or alkylated to introduce various substituents that can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein. The bromine atom offers a site for introducing larger and more complex moieties through cross-coupling reactions, enabling the exploration of different binding pockets. Furthermore, derivatives of this compound have been employed in studies of enzyme binding, indicating its utility in understanding and optimizing molecular interactions. Some derivatives have also exhibited antimicrobial activity, suggesting potential applications in the development of new antibiotics.
Foundation for Developing Fluorinated Aromatic Compounds
The presence of two fluorine atoms on the aromatic ring of this compound makes it an excellent starting point for the synthesis of a diverse range of fluorinated aromatic compounds. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The inherent fluorination of this scaffold provides a direct entry into this important chemical space. The synthetic transformations applied to this molecule, as seen in the synthesis of quinazoline derivatives, demonstrate how the fluorinated core is retained and elaborated upon to create more complex fluorinated molecules. google.com
Strategies for Incorporating the Scaffold into Larger Molecular Architectures
Several synthetic strategies can be employed to integrate the this compound scaffold into larger and more complex molecular architectures. The carboxylic acid and amino groups provide convenient handles for peptide coupling and related amide bond-forming reactions, allowing for the extension of the molecule with amino acid residues or other amine-containing fragments.
The bromine atom is particularly versatile for building larger structures through various metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be used to introduce new aryl or heteroaryl groups, while Sonogashira coupling can be employed to append alkyne-containing fragments. These reactions are known for their high functional group tolerance, making them ideal for late-stage diversification of molecules built upon this scaffold. The synthesis of KRAS G12D inhibitors from a derivative of this compound showcases how this scaffold can be incorporated into a larger, more complex, and biologically active molecule. google.com
Future Research Directions and Advanced Methodological Considerations
Development of Green Chemistry Approaches for Synthesis
Future synthetic research will likely prioritize the development of environmentally benign methods for producing 2-Amino-4-bromo-3,5-difluorobenzoic acid. Green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key areas of exploration include the use of aqueous solvent systems, which are economically and environmentally preferable to traditional organic solvents. google.com The development of catalytic processes that utilize clean chemical oxidants, such as hydrogen peroxide (H₂O₂), represents a promising avenue, as the primary byproduct is water. rsc.orgacs.org Such methods would be a significant improvement over conventional syntheses that may rely on stoichiometric, and often hazardous, halogenating agents and oxidants. rsc.org
Furthermore, the field of biocatalysis and microbial synthesis presents a sustainable alternative to petroleum-based chemical production. mdpi.com Research could focus on engineering metabolic pathways in microorganisms to produce aminobenzoic acid derivatives from renewable feedstocks like simple carbohydrates. mdpi.com This approach would align with the principles of a circular economy by potentially utilizing waste from biorefineries and reducing reliance on non-renewable resources. mdpi.com
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Key Principles | Potential Advantages for this compound Synthesis |
|---|---|---|
| Aqueous Synthesis | Using water as the primary reaction solvent. google.com | Reduced environmental impact, improved safety, lower cost. |
| Clean Oxidation | Employing oxidants like H₂O₂ with benign byproducts. rsc.orgacs.org | Minimizes hazardous waste streams (e.g., water is the only byproduct). |
| Biocatalysis | Utilizing enzymes or whole-cell microorganisms. mdpi.com | High selectivity, mild reaction conditions, use of renewable feedstocks. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The synthesis of a multi-substituted aromatic compound like this compound can be complex. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process. Computer-Aided Synthesis Planning (CASP) tools, driven by AI, can analyze the structure of the target molecule and propose novel and efficient retrosynthetic pathways that a human chemist might overlook. nih.govengineering.org.cn These algorithms learn from vast databases of known chemical reactions to predict plausible reactant combinations and reaction steps. engineering.org.cn
Beyond route prediction, ML models can optimize reaction conditions to maximize yield and minimize impurities. beilstein-journals.org By employing heuristic algorithms or Bayesian optimization, researchers can more efficiently navigate the multi-dimensional space of variables such as temperature, solvent, catalyst, and reactant ratios, requiring fewer experiments than traditional Design of Experiments (DOE) methodologies. beilstein-journals.orgrsc.org For this compound, this could mean faster development of a high-yielding, scalable synthetic process. beilstein-journals.org The integration of these computational approaches into autonomous self-optimizing flow reactors represents a frontier in chemical manufacturing, enabling rapid and efficient synthesis with minimal human intervention. beilstein-journals.org
Comprehensive Structure-Reactivity Relationship Studies
A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing applications. The molecule's reactivity is governed by a complex interplay of electronic effects from its various substituents: the electron-donating amino group and the electron-withdrawing fluorine and bromine atoms. nih.govresearchgate.net
Advanced computational methods, particularly Density Functional Theory (DFT), will be instrumental in these studies. nih.govnih.gov DFT calculations can elucidate key reactivity descriptors such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential maps, and Fukui functions. nih.govresearchgate.net These parameters help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, DFT studies on substituted benzoic acids have shown that electron-withdrawing groups tend to increase acidity, while electron-releasing groups decrease it. nih.govresearchgate.net A particular area of interest is the "ortho effect," where the 2-amino group can sterically and electronically influence the carboxyl group's properties in ways not predicted by simple electronic effects alone. youtube.com
Table 2: Key DFT Descriptors for Reactivity Analysis
| Descriptor | Information Provided | Relevance to this compound |
|---|---|---|
| HOMO/LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. researchgate.net | Predicts the molecule's tendency to undergo chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich and electron-poor regions. nih.govresearchgate.net | Highlights sites for nucleophilic and electrophilic attack. |
| Fukui Functions | Quantifies the change in electron density at a specific site upon electron addition or removal. nih.gov | Pinpoints the most reactive atoms within the molecule. |
Advanced Derivatization Strategies for Specific Molecular Interactions
The functional groups of this compound—the carboxylic acid, the amino group, and the aromatic ring—offer multiple handles for chemical modification. Advanced derivatization strategies can transform this compound into a diverse library of molecules designed for specific interactions, for example, with biological targets or material surfaces.
The carboxylic acid can be readily converted into esters and amides. nih.govannexechem.com Modern methods, such as using alkali metal amidoboranes, allow for rapid and high-yield amide synthesis from esters at room temperature without catalysts. nih.gov The amino group can be acylated or used as a nucleophile in various coupling reactions. Furthermore, late-stage functionalization techniques, such as directed C-H activation, could enable precise modification of the aromatic ring, adding further complexity and functionality. nih.gov These derivatization strategies are essential for creating molecules with tailored properties, such as improved binding affinity to a protein or enhanced compatibility within a polymer matrix.
Multidisciplinary Research at the Interface of Organic Synthesis and Material Science
The unique combination of functional groups on this compound makes it an attractive building block, or monomer, for the synthesis of novel polymers and functional materials. annexechem.comjustlonghealth.com Its rigid aromatic core, coupled with the potential for hydrogen bonding via the amino and carboxyl groups, could be exploited to create highly ordered materials.
Future multidisciplinary research could focus on incorporating this molecule into polymers to create materials with specific properties. For example, benzoic acid derivatives are used in the production of plasticizers, resins, and alkyd resins to enhance flexibility, durability, and other physical characteristics. annexechem.comjustlonghealth.comresearchgate.net The presence of fluorine and bromine atoms could impart properties such as thermal stability, chemical resistance, or specific optical and electronic characteristics. ontosight.ai Potential applications could range from developing advanced biodegradable plastics and drug delivery systems to creating new dye carriers for specialized textiles. justlonghealth.comontosight.ai This interface between organic synthesis and material science provides a rich field for innovation, where precisely designed small molecules form the basis for next-generation materials.
Q & A
Q. What are the standard synthetic routes for 2-amino-4-bromo-3,5-difluorobenzoic acid?
The synthesis typically involves halogenation followed by amination. A common method starts with 3,5-difluorobenzoic acid , which undergoes bromination at the 4-position using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination . The brominated intermediate is then subjected to nitration (e.g., HNO₃/H₂SO₄) at the 2-position, followed by reduction (e.g., catalytic hydrogenation or Sn/HCl) to introduce the amino group. Reaction conditions must be tightly controlled to prevent side reactions, such as dehalogenation or ring oxidation .
Q. What purification techniques are recommended for isolating this compound?
Post-synthesis, the compound is purified via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted precursors and byproducts. For higher purity (>98%), column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) is effective. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) can confirm purity, with retention times typically around 6–8 minutes under isocratic conditions .
Q. How does the compound participate in nucleophilic substitution reactions?
The bromo group at the 4-position is highly electrophilic, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ at 80°C yields 4-aryl-substituted analogs . The amino group can also undergo diazotization followed by Sandmeyer reactions to introduce hydroxyl or iodine substituents.
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Bromination of 3,5-difluorobenzoic acid may yield undesired regioisomers due to competing electrophilic attack. To favor the 4-position:
- Use Lewis acids (e.g., FeBr₃) to direct bromine to the most electron-deficient position.
- Optimize temperature: Lower temperatures (0–5°C) reduce kinetic competition, favoring the thermodynamically stable 4-bromo product.
- Monitor reaction progress via ¹⁹F NMR to detect intermediate halogenation patterns .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme-modulating effects) often arise from substituent positioning or assay conditions. For example:
Q. How can reaction mechanisms for amino group introduction be validated?
The nitration-reduction pathway for amino group installation can be studied via isotopic labeling (e.g., ¹⁵N-nitration) and tracked using mass spectrometry. Computational methods (DFT calculations) can model transition states to confirm whether nitration proceeds via a σ-complex intermediate or direct electrophilic attack. Experimental validation involves quenching intermediates and analyzing via LC-MS .
Q. What analytical methods are critical for characterizing synthetic intermediates?
- ¹H/¹⁹F NMR : Resolve fluorine coupling patterns (e.g., 3,5-difluoro substituents show distinct splitting).
- X-ray crystallography : Confirm regiochemistry of bromine and amino groups.
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with a mass accuracy of <5 ppm .
Data Contradiction Analysis
Q. Why do some studies report low yields in Suzuki couplings with this compound?
Low yields often stem from steric hindrance from the 3,5-difluoro substituents, which impede Pd catalyst access. Solutions include:
- Using bulkier ligands (e.g., SPhos) to enhance catalyst stability.
- Increasing reaction temperature (100–120°C) in microwave-assisted reactions to overcome activation barriers.
- Pre-activating the boronic acid with K₂CO₃ to improve nucleophilicity .
Methodological Recommendations
Q. How to optimize solvent systems for recrystallization?
A solvent screen using Hansen solubility parameters is advised. For this compound:
- High solubility in DMSO at 60°C.
- Low solubility in ethanol/water (1:3) at 0°C.
Gradual cooling (2°C/min) from 60°C to 0°C in ethanol/water yields needle-like crystals with >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
